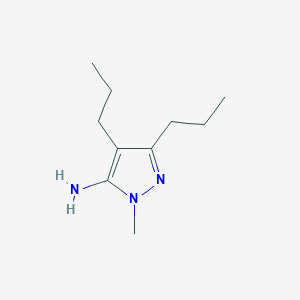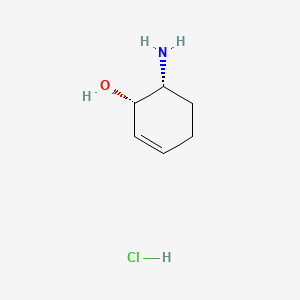![molecular formula C9H8ClN3O2S B13477704 3-(5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13477704.png)
3-(5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-chloro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione is a synthetic organic compound that features a unique combination of a benzotriazole moiety and a thietane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione typically involves the following steps:
Formation of the Benzotriazole Intermediate: The benzotriazole ring is synthesized through the cyclization of an appropriate precursor, such as 2-chloroaniline, with sodium nitrite and hydrochloric acid. This reaction forms 5-chloro-1H-1,2,3-benzotriazole.
Thietane Ring Formation: The thietane ring is introduced by reacting the benzotriazole intermediate with a suitable thietane precursor, such as 2-chloroethanethiol, under basic conditions. This step typically requires the use of a strong base like sodium hydride or potassium tert-butoxide.
Oxidation to Sulfone: The final step involves the oxidation of the thietane ring to form the sulfone group. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of 3-(5-chloro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-chloro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione can undergo various types of chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfoxides or other higher oxidation states.
Reduction: The compound can be reduced to form the corresponding sulfide or other reduced forms.
Substitution: The chloro substituent on the benzotriazole ring can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzotriazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(5-chloro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Enzymes, receptors, and other proteins that interact with the benzotriazole and thietane moieties.
Pathways: Modulation of biochemical pathways related to oxidative stress, cell signaling, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-chloro-1H-1,2,3-benzotriazole: Lacks the thietane ring and sulfone group.
1lambda6-thietane-1,1-dione: Lacks the benzotriazole moiety.
Uniqueness
3-(5-chloro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione is unique due to the combination of the benzotriazole and thietane rings, along with the presence of the chloro substituent and sulfone group
Propriétés
Formule moléculaire |
C9H8ClN3O2S |
|---|---|
Poids moléculaire |
257.70 g/mol |
Nom IUPAC |
3-(5-chlorobenzotriazol-1-yl)thietane 1,1-dioxide |
InChI |
InChI=1S/C9H8ClN3O2S/c10-6-1-2-9-8(3-6)11-12-13(9)7-4-16(14,15)5-7/h1-3,7H,4-5H2 |
Clé InChI |
RJLHEVBHEUUNCQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CS1(=O)=O)N2C3=C(C=C(C=C3)Cl)N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl)acetic acid](/img/structure/B13477644.png)

![1-[Amino(4-fluorophenyl)methyl]cyclopentan-1-ol](/img/structure/B13477663.png)

![4-Bromo-1-[(2-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene](/img/structure/B13477670.png)
![rac-(1R,2S,4R)-2-methoxybicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B13477675.png)


![Methyl 4-[(4-methylpiperazin-1-yl)methyl]bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13477686.png)


